molecular formula C15H18N2OS B10967391 4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine

4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine

Cat. No.: B10967391
M. Wt: 274.4 g/mol
InChI Key: OWRDTRAZUQUWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine: , also known by its IUPAC name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- , has the chemical formula C15H21NO2S with a molecular weight of 279.398 g/mol . This compound combines a morpholine ring with a thiazole moiety, making it intriguing for various applications.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-methylphenyl isothiocyanate with morpholine to form the thiazole ring. The subsequent alkylation of the thiazole nitrogen with 2-bromoacetophenone yields the desired product.

Reaction Conditions: The reaction conditions vary depending on the specific synthetic pathway. typical conditions involve refluxing the reactants in suitable solvents (such as dichloromethane or ethanol) with appropriate catalysts.

Industrial Production: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound for research purposes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may be possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like or .

    Substitution: Nucleophiles such as or .

    Reduction: Reducing agents like .

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity due to its unique structure.

    Medicine: Explored for antifungal, antibacterial, or antitumor properties.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. its thiazole and morpholine moieties suggest potential interactions with biological targets.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]morpholine

InChI

InChI=1S/C15H18N2OS/c1-12-2-4-13(5-3-12)15-16-14(11-19-15)10-17-6-8-18-9-7-17/h2-5,11H,6-10H2,1H3

InChI Key

OWRDTRAZUQUWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.